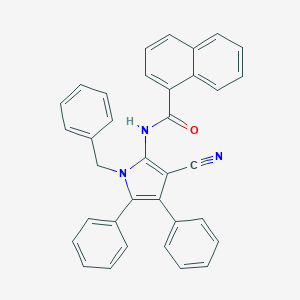
N~1~-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-1-NAPHTHAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-1-NAPHTHAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with benzyl, cyano, and diphenyl groups, and a naphthamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-1-NAPHTHAMIDE typically involves multi-step organic reactionsThe final step involves the coupling of the pyrrole derivative with a naphthamide precursor under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N~1~-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-1-NAPHTHAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N~1~-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-1-NAPHTHAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N1-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-1-NAPHTHAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole derivatives with various substituents, such as:
- 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile
- N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)butanamide .
Uniqueness
N~1~-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-1-NAPHTHAMIDE is unique due to its specific combination of substituents and the presence of the naphthamide moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C35H25N3O |
|---|---|
Molecular Weight |
503.6g/mol |
IUPAC Name |
N-(1-benzyl-3-cyano-4,5-diphenylpyrrol-2-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C35H25N3O/c36-23-31-32(27-16-6-2-7-17-27)33(28-18-8-3-9-19-28)38(24-25-13-4-1-5-14-25)34(31)37-35(39)30-22-12-20-26-15-10-11-21-29(26)30/h1-22H,24H2,(H,37,39) |
InChI Key |
ANXSBSDXNGSTLR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=C2NC(=O)C3=CC=CC4=CC=CC=C43)C#N)C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=C2NC(=O)C3=CC=CC4=CC=CC=C43)C#N)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-methylphenoxy)methyl]-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B378872.png)
![2-(3,4-dimethoxybenzyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B378873.png)
![3-amino-4-(5-methylfuran-2-yl)-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B378874.png)
![2-(3-PYRIDYL)-9,10,11,12-TETRAHYDRO-8H-CYCLOHEPTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE](/img/structure/B378875.png)
![3-amino-N-(2-ethylphenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B378877.png)
![3-amino-N-(4-ethoxyphenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B378878.png)
![3-amino-N-(4-butoxyphenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B378880.png)
![3-amino-4-(5-methylfuran-2-yl)-N-(2-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B378881.png)

![3-amino-4-(5-methylfuran-2-yl)-N-(4-propan-2-ylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B378883.png)
![2-[[3-cyano-5-oxo-4-(4-phenylmethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B378885.png)
![3-amino-N-(3-methoxyphenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B378886.png)
![2-[(2,6-dimethylphenoxy)methyl]-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B378889.png)
![Ethyl 2-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B378891.png)
